An In-depth Technical Guide to the Chemical Properties of Chloranilic Acid
An In-depth Technical Guide to the Chemical Properties of Chloranilic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile organic molecule with significant applications in analytical chemistry, materials science, and pharmaceutical analysis. Its utility stems from a unique combination of acidic, redox, and chromogenic properties. This technical guide provides a comprehensive overview of the core chemical properties of chloranilic acid, including its physicochemical characteristics, acidity, solubility, spectroscopic profile, and reactivity. Detailed experimental protocols for the determination of its acidity and its application in spectrophotometric analysis are provided, alongside graphical representations of its chemical behavior to facilitate a deeper understanding for research and development applications.
Introduction
Chloranilic acid (C₆H₂Cl₂O₄) is a quinonoid compound characterized by a p-benzoquinone ring substituted with two chlorine atoms and two hydroxyl groups.[1][2] It is recognized as a strong dibasic acid and a potent electron acceptor, properties that underpin its widespread use.[3] In analytical chemistry, it serves as a sensitive chromogenic reagent for the spectrophotometric determination of various metal ions and organic molecules.[1][4][5] Its ability to form stable charge-transfer complexes is extensively leveraged in drug analysis.[6][7][8] This guide synthesizes key data and methodologies to serve as a foundational resource for professionals utilizing chloranilic acid in their research.
Physicochemical Properties
Chloranilic acid is typically encountered as a reddish-orange to purple crystalline powder.[9][10] Its fundamental physical and chemical identifiers are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione | [2] |
| CAS Number | 87-88-7 | [1] |
| Molecular Formula | C₆H₂Cl₂O₄ | [1][11] |
| Molecular Weight | 208.98 g/mol | [1][2][11] |
| Appearance | Orange or red crystals or powder | [3][9] |
| Melting Point | ≥300 °C (decomposes) | [11][12] |
| Boiling Point | 300.3 ± 42.0 °C at 760 mmHg (estimated) | [11] |
| Density | 1.9 ± 0.1 g/cm³ | [11] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3][9] |
Acidity and Dissociation
Chloranilic acid is a relatively strong dibasic acid, capable of donating two protons in a stepwise manner. The electron-withdrawing nature of the two chlorine substituents enhances its acidity.[13] The dissociation equilibria are crucial for understanding its reactivity, particularly in complexation reactions which are often pH-dependent.
The two dissociation constants, pKₐ₁ and pKₐ₂, have been reported with some variation in the literature, which may be attributable to different experimental conditions (e.g., ionic strength, temperature).
| Dissociation Constant | Reported Value(s) | Reference(s) |
| pKₐ₁ | 0.76, 1.09 | [9][10][14] |
| pKₐ₂ | 2.58, 2.42 | [9][10][14] |
The stepwise dissociation can be visualized as follows:
Figure 1: Stepwise dissociation pathway of chloranilic acid (H₂A).
Solubility Profile
The solubility of chloranilic acid is a key consideration for its application as a reagent. It exhibits poor solubility in cold water and most common organic solvents but is soluble in polar solvents, particularly at elevated temperatures.
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble in cold, soluble in hot water. | [9][15] |
| Methanol | Soluble | [3][9][10] |
| Ethanol | Soluble | [9] |
| Acetone | Soluble | [9] |
| DMSO | Slightly soluble | [10] |
| Organic Solvents | Generally insoluble | [3][9][10] |
Spectroscopic Properties
The chromophoric nature of the quinone ring system gives chloranilic acid distinct spectroscopic features, which are fundamental to its use in spectrophotometry.
UV-Visible Spectroscopy
The UV-Vis spectrum of chloranilic acid is pH-dependent due to the different electronic structures of the neutral, monoanionic, and dianionic forms.[6] The formation of charge-transfer complexes with electron donors leads to the appearance of new, often intense, absorption bands in the visible region, typically between 520-555 nm.[1][6][16]
| Species/Condition | Absorption Maxima (λₘₐₓ) | Reference(s) |
| Aqueous (pH 4) | 290-340 nm, 520-555 nm | [1] |
| Charge-Transfer Complex | ~530 nm (with Lorlatinib) | [6] |
| Charge-Transfer Complex | ~520 nm (with Antihistamines) | [16] |
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
IR and NMR spectroscopy are used to characterize chloranilic acid and its complexes.[7][14] IR spectra are available for chloranilic acid and its salts, which can be used to study the bonding interactions in its metal complexes.[17][18][19] ¹H and ¹³C NMR spectra have also been reported, providing further structural insight.[2][14]
Reactivity and Applications
The chemical reactivity of chloranilic acid is dominated by two key features: its acidity and its electron-accepting (π-acceptor) nature.
Metal Complexation
As a conjugate base, the chloranilate dianion acts as a bidentate ligand, forming stable, often colored, complexes with a wide range of metal ions.[3][13] This property is the basis for its use in the gravimetric and spectrophotometric determination of metals like calcium, thorium, and zirconium.[20]
Charge-Transfer (CT) Complex Formation
Chloranilic acid is a strong π-acceptor that reacts with electron-donating molecules (n-donors or π-donors) to form charge-transfer (CT) complexes.[3][6][7] These complexes typically exhibit a distinct color, which allows for the quantitative analysis of the donor molecule.[8] This principle is widely applied in the pharmaceutical industry for the assay of drugs containing electron-rich functional groups, such as amines.[16][21]
Figure 2: Primary reaction pathways for chloranilic acid.
Experimental Protocols
Protocol: Spectrophotometric Determination of pKₐ
This protocol outlines a general method for determining the acid dissociation constants (pKₐ) of chloranilic acid using UV-Visible spectrophotometry, based on established principles.[22][23]
Objective: To determine pKₐ₁ and pKₐ₂ of chloranilic acid by measuring absorbance changes as a function of pH.
Materials:
-
Chloranilic acid
-
UV-Vis Spectrophotometer
-
pH meter
-
Buffer solutions covering a wide pH range (e.g., pH 0 to 4)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of chloranilic acid of known concentration (e.g., 1 mM) in a suitable solvent like methanol or deionized water.
-
Determination of λₘₐₓ:
-
Prepare a highly acidic solution (e.g., in 1 M HCl, pH < 0) to ensure the indicator is fully in its neutral form (H₂A). Record the UV-Vis spectrum to find λₘₐₓ for H₂A.
-
Prepare a solution at a pH between pKₐ₁ and pKₐ₂ (e.g., pH 1.8) where the monoanion (HA⁻) is the dominant species. Record the spectrum to find λₘₐₓ for HA⁻.
-
Prepare a solution at a pH well above pKₐ₂ (e.g., pH 4) where the dianion (A²⁻) is dominant. Record the spectrum to find λₘₐₓ for A²⁻.
-
-
Data Collection:
-
Prepare a series of solutions with a constant total concentration of chloranilic acid but varying pH values, spanning the range around the expected pKₐ values.
-
Measure the pH and the absorbance of each solution at the predetermined λₘₐₓ values.
-
-
Calculation:
-
Use the Henderson-Hasselbalch equation: pH = pKₐ + log([A⁻]/[HA]).
-
The ratio of the concentrations of the conjugate base ([A⁻]) to the acid ([HA]) can be determined from the absorbance values. For the first dissociation: [HA⁻]/[H₂A] = (A - A_H₂A) / (A_HA⁻ - A), where A is the absorbance of the mixture, A_H₂A is the absorbance of the pure acid form, and A_HA⁻ is the absorbance of the pure monoanion form at a selected wavelength.
-
Plot pH versus log([A⁻]/[HA]). The pKₐ is the pH at which the line crosses the y-axis (where log([A⁻]/[HA]) = 0).
-
Figure 3: Experimental workflow for pKₐ determination by spectrophotometry.
Protocol: Spectrophotometric Assay of an Amine-Containing Drug
This protocol provides a generalized method for the quantitative determination of a drug containing an electron-donating group using chloranilic acid.[24][25]
Objective: To determine the concentration of an analyte (e.g., a drug) by measuring the absorbance of its charge-transfer complex with chloranilic acid.
Materials:
-
Chloranilic acid reagent solution (e.g., 0.1% w/v in acetonitrile)
-
Analyte (drug) stock and standard solutions of known concentrations
-
Spectrophotometer
-
Acetonitrile or other suitable solvent
-
Volumetric flasks, pipettes, and cuvettes
Methodology:
-
Reaction Optimization (if necessary): Determine the optimal conditions, including solvent, reagent concentration, and reaction time. For many drugs, the reaction with chloranilic acid in acetonitrile is instantaneous.[16]
-
Wavelength Selection: Mix a solution of the analyte with the chloranilic acid reagent. Scan the resulting colored solution with the spectrophotometer (typically 400-700 nm) against a reagent blank to determine the wavelength of maximum absorption (λₘₐₓ) for the CT complex.
-
Calibration Curve Construction:
-
Prepare a series of standard solutions of the analyte with varying concentrations.
-
To each standard, add a fixed volume of the chloranilic acid reagent solution and dilute to a final volume with the solvent.
-
Measure the absorbance of each solution at the predetermined λₘₐₓ against a reagent blank.
-
Plot absorbance versus concentration to create a calibration curve. Verify linearity according to Beer's Law.
-
-
Sample Analysis:
-
Prepare the unknown sample solution in the same manner as the standards.
-
Measure its absorbance at λₘₐₓ.
-
Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.
-
Conclusion
Chloranilic acid possesses a rich chemical profile that makes it an invaluable tool for researchers. Its properties as a strong, dibasic acid and a potent electron acceptor are central to its function. The formation of intensely colored metal and charge-transfer complexes provides a robust basis for simple, rapid, and sensitive spectrophotometric assays. This guide has consolidated the key quantitative data, reactivity profiles, and experimental methodologies to support its effective application in scientific research and development.
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